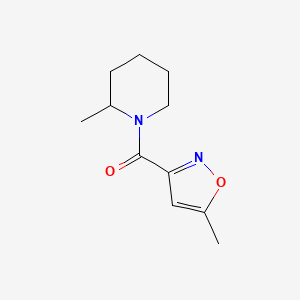
(5-Cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in the 1980s by Pfizer as part of a research program aimed at developing new analgesics. However, it was later discovered to have potent psychoactive effects and has since been classified as a Schedule I controlled substance in the United States.
Mechanism of Action
(5-Cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by (5-Cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone leads to the release of various neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA), which are involved in the regulation of pain, mood, and behavior.
Biochemical and Physiological Effects
(5-Cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone has been shown to have a wide range of biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and modulate immune function. It has also been shown to have potent anticonvulsant effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
(5-Cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone is a potent and selective agonist of the CB1 receptor, which makes it a valuable tool for studying the physiological and pharmacological effects of CB1 receptor activation. However, its psychoactive effects and potential for abuse make it difficult to use in human studies, and its status as a controlled substance limits its availability for research purposes.
Future Directions
There are several potential future directions for research on (5-Cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone and other synthetic cannabinoids. One area of interest is the development of novel synthetic cannabinoids with improved therapeutic profiles and reduced psychoactive effects. Another area of interest is the investigation of the role of the endocannabinoid system in various disease states, and the potential use of synthetic cannabinoids as therapeutic agents. Finally, there is a need for further research on the safety and potential adverse effects of synthetic cannabinoids, particularly in the context of long-term use and abuse.
Synthesis Methods
(5-Cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone is synthesized using a multi-step process that involves the reaction of 2-cyclopropyl-4,5-dihydrooxazole with 2-methylpiperidin-1-ylmethanone in the presence of various reagents and solvents. The final product is purified using chromatographic techniques to obtain a pure compound.
Scientific Research Applications
(5-Cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been shown to have potent analgesic effects in animal models of pain, and has also been investigated for its potential use in the treatment of various neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-4-2-3-7-15(9)13(16)11-8-12(17-14-11)10-5-6-10/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDKMTXBXMNYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide](/img/structure/B7518321.png)
![N-(4-fluorophenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518326.png)
![1-[4-(5-Thien-2-yl-1,3,4-oxadiazol-2-yl)phenyl]ethanone](/img/structure/B7518336.png)
![5-ethyl-N-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7518339.png)
![5-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7518347.png)
![N-(4-methoxyphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518352.png)
![1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7518364.png)




![1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane](/img/structure/B7518394.png)
![N-butyl-1-[(4-chlorophenyl)sulfonyl]cyclopropanecarboxamide](/img/structure/B7518408.png)
